Molecular Weight and Lipophilicity Differentiation vs. Des-Methyl Analog (CAS 886918-02-1)
The target compound (MW 380.5, XLogP3 = 3.0) incorporates an N‑methyl amide and a fully methylated thiophene ring, in contrast to the des‑N‑methyl, 4,5‑dimethyl ester analog ethyl 2-(3-(ethylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate (CAS 886918-02-1, MW ~395.5, XLogP3 ~3.5) [1][2]. The N‑methyl amide lowers the logP by approximately 0.5 units relative to the ethyl ester while reducing molecular weight, potentially improving aqueous solubility and oral absorption characteristics within IKK2‑targeted series [3].
| Evidence Dimension | Physicochemical profile (MW, XLogP3) |
|---|---|
| Target Compound Data | MW = 380.5 g/mol; XLogP3 = 3.0 |
| Comparator Or Baseline | Ethyl 2-(3-(ethylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate (CAS 886918-02-1): MW ~395.5 g/mol; XLogP3 ~3.5 |
| Quantified Difference | MW reduction ~15 g/mol; XLogP3 reduction ~0.5 units |
| Conditions | Computed physicochemical properties (PubChem 2021.05.07 release) |
Why This Matters
The lower lipophilicity and molecular weight of the target compound align more favorably with lead‑like property guidelines, potentially offering superior developability relative to the ester analog in early‑stage screening cascades.
- [1] PubChem. CID 7295250. Accessed 29 Apr 2026. View Source
- [2] ChemSrc. Ethyl 2-(3-(ethylsulfonyl)benzamido)-4,5-dimethylthiophene-3-carboxylate (CAS 886918-02-1). Accessed 29 Apr 2026. View Source
- [3] Hagen TJ, Weier RM, Xu X, Houdek SC, Clare M. Substituted thiophene carboxamide compounds for the treatment of inflammation. US20040082602. Published 29 Apr 2004. View Source
